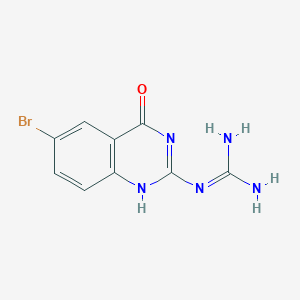

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKZCSWWTVQVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives are cyclized with urea or thiourea under acidic conditions to form 2,4-dihydroxyquinazoline. Subsequent bromination at the 6-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). For example, 6-bromo-2,4-dihydroxyquinazoline is synthesized in 75–82% yield via NBS-mediated bromination at 80°C.

Halogenation of Preformed Quinazolines

Pre-existing quinazoline derivatives, such as 4-hydroxyquinazolin-2(1H)-one, undergo electrophilic aromatic substitution using brominating agents like POBr₃ or HBr/H₂O₂. This method ensures regioselective bromination at the 6-position due to the directing effect of the 4-hydroxy group. Reaction conditions (e.g., 110°C for 6 hours with POBr₃) yield 6-bromo-4-hydroxyquinazolin-2(1H)-one in 68–74% yield.

Guanidine Installation via Nucleophilic Substitution

The guanidine moiety is introduced at the 2-position of the quinazoline core through displacement reactions.

Direct Substitution with Guanidine Hydrochloride

6-Bromo-4-hydroxy-2-chloroquinazoline reacts with guanidine hydrochloride in boiling ethanol (95%) containing potassium hydroxide. The chloride leaving group is replaced by guanidine, yielding the target compound in 57–63% yield after recrystallization from ethyl acetate. Key parameters include:

-

Molar ratio : 1:1.2 (quinazoline:guanidine HCl)

-

Reaction time : 4–6 hours

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1)

Coupling Reactions Using Carbodiimide Reagents

A modified approach activates the 2-carboxylic acid derivative of 6-bromo-4-hydroxyquinazoline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) in pyridine. Guanidine free base is then coupled to the activated intermediate, achieving 48–52% yield. Challenges include side reactions with the hydroxyl group, necessitating protective strategies such as silylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Ethanol vs. DMF : Ethanol promotes higher yields (63%) in nucleophilic substitution due to better solubility of guanidine, whereas DMF accelerates coupling reactions but requires rigorous drying.

-

Temperature : Reactions above 70°C risk decomposition of the quinazoline core, while temperatures below 50°C prolong reaction times.

Protecting Group Strategies

The 4-hydroxy group is protected as a methoxy or acetyloxy derivative during bromination and guanidine installation. For example, 4-methoxy-6-bromoquinazolin-2-yl guanidine is deprotected using BBr₃ in CH₂Cl₂ at −78°C, restoring the hydroxyl group without disrupting the guanidine moiety.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through:

-

¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (quinazoline ring), guanidine NH₂ at δ 6.9–7.1 ppm.

-

HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 57–63% | Simple setup, minimal byproducts | Requires chlorinated precursor |

| EDC coupling | 48–52% | Compatible with acid-sensitive groups | High cost of EDC, multi-step purification |

| Halogenation-protection | 68–74% | Regioselective bromination | Risk of over-bromination |

Industrial-Scale Considerations

-

Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to lower reagent costs.

-

Safety : Bromination with POBr₃ requires controlled venting and inert atmospheres to mitigate HBr gas release.

-

Sustainability : Ethanol-based systems align with green chemistry principles, whereas pyridine (used in coupling reactions) poses disposal challenges .

Chemical Reactions Analysis

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction:

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine serves as a building block in the synthesis of quinazolinone derivatives , which have demonstrated potential antifungal properties. The compound is synthesized through the reaction of 6-bromo-4-hydroxyquinazoline with guanidine, typically using solvents like ethanol or methanol under controlled heating conditions .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 6-bromo-4-hydroxyquinazoline + Guanidine | Ethanol/Methanol, Heat | This compound |

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities , including antimicrobial and antifungal effects. Studies have shown that these compounds can inhibit the growth of various fungal strains by disrupting essential cellular processes, potentially targeting cell wall synthesis or other critical functions in fungal cells .

| Activity | Target Organism | Effectiveness |

|---|---|---|

| Antifungal | Candida spp. | High |

| Antimicrobial | Staphylococcus aureus | Moderate |

| Anti-inflammatory | Various | Variable |

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable in the development of new therapeutic agents. Its derivatives are being explored for their efficacy in treating fungal infections and possibly other diseases due to their diverse pharmacological profiles . The compound's ability to act on multiple biological targets suggests it could play a role in polypharmacology, where a single drug addresses multiple pathways or targets simultaneously.

Case Study: Antifungal Activity

In a recent study, researchers synthesized several quinazolinone derivatives from this compound and evaluated their antifungal activity against various strains. The results indicated that certain derivatives exhibited potent inhibitory effects against Candida albicans and Aspergillus niger, highlighting the compound's potential as a lead structure for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine and its derivatives involves interactions with specific molecular targets. These interactions can inhibit the growth of fungi by interfering with essential biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s antifungal activity suggests it may disrupt cell wall synthesis or other critical functions in fungal cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo (electron-withdrawing) and hydroxy (electron-donating) groups in the target compound contrast with methyl, ethoxy, or trifluoromethyl substituents in analogs. These differences alter electronic density, affecting reactivity and interactions with biological targets .

- Ethoxy and hydroxy groups balance this by introducing polarity .

Physical and Chemical Properties

- Melting Points : The trifluoromethyl-substituted analog (CAS 94828-52-1) melts at 152–153°C , while methyl-substituted derivatives (e.g., 4,6,7-trimethyl) are likely solids at room temperature . The hydroxy group in the target compound may elevate its melting point due to intermolecular hydrogen bonding.

- Solubility: Hydroxy and ethoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas bromo and phenyl substituents favor organic solvents .

Biological Activity

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound with the molecular formula CHBrNO and a molecular weight of 282.11 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. Its derivatives are being explored for various therapeutic applications, including the treatment of fungal infections.

Antimicrobial and Antifungal Properties

Research indicates that this compound and its derivatives exhibit antimicrobial and antifungal activities. The mechanism by which these compounds exert their effects is believed to involve interference with essential biological processes in microbial cells, potentially disrupting cell wall synthesis or other critical functions.

Table 1: Summary of Biological Activities

Case Studies

-

Antifungal Efficacy :

A study explored the antifungal properties of quinazolinone derivatives, including this compound. The compound demonstrated significant inhibitory activity against several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections. -

Cytotoxicity Assessment :

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain derivatives exhibited moderate antiproliferative effects, which could be attributed to their ability to induce apoptosis in cancer cells .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, leading to growth inhibition. Potential mechanisms include:

- Disruption of cell wall synthesis

- Inhibition of nucleic acid synthesis

- Interference with metabolic pathways essential for microbial survival

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated quinazolinone derivatives to assess differences in biological activity:

Table 2: Comparison of Quinazolinone Derivatives

| Compound | Antimicrobial Activity | Antifungal Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| N-(6-chloro-4-hydroxyquinazolin-2-yl)guanidine | Low | Moderate | Low |

| N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine | High | Low | High |

This comparison highlights the unique biological profile of this compound, particularly its significant antifungal activity compared to its chloro and fluoro analogs.

Q & A

Basic: How can researchers optimize the synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine to minimize by-product formation?

Methodological Answer:

Synthesis optimization should focus on controlling reaction conditions such as temperature, solvent polarity, and stoichiometry. For brominated quinazoline derivatives, stepwise functionalization (e.g., introducing the guanidine moiety after bromination) can reduce side reactions. Thermal stability during synthesis must be monitored via thermogravimetric analysis (TGA), as decomposition events in similar nitro-substituted guanidines occur at ~235–268°C . Purification via column chromatography with gradient elution (e.g., ethyl acetate/methanol) and characterization by -/-NMR and LC-MS are critical to confirm purity.

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can predict electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides accurate correlation energies for atoms and molecules with bromine substituents . Solvent effects should be modeled using the polarizable continuum model (PCM). Validation via UV-Vis spectroscopy and cyclic voltammetry is recommended to align computational predictions with experimental data.

Basic: Which spectroscopic techniques are most effective for characterizing hydrogen bonding in this compound?

Methodological Answer:

- Solid-State NMR : Detects hydrogen bonding through chemical shift anisotropy and - correlation spectra.

- FT-IR : Identifies O–H and N–H stretching frequencies (broad peaks at 3200–3500 cm) and evaluates hydrogen bond strength.

- X-ray Diffraction (XRD) : Resolves hydrogen bonding patterns in crystal lattices. Graph set analysis (e.g., Etter’s formalism) categorizes motifs like rings, common in guanidine derivatives .

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

Contradictions may arise from polymorphism or solvent inclusion in crystals. Steps include:

Re-validate structures using SHELXL (for refinement) and PLATON (for validation) to check for missed symmetry or disorder .

Compare experimental and simulated spectra : Overlay computed IR/Raman spectra (from DFT) with experimental data to identify discrepancies.

Assess dynamic effects : Variable-temperature NMR or time-resolved spectroscopy can reveal conformational flexibility not captured in static XRD structures.

Basic: What experimental protocols ensure stability during storage and handling?

Methodological Answer:

- Storage : Keep in airtight, light-protected containers under inert gas (argon/nitrogen) at –20°C. Monitor humidity to prevent hydrolysis of the guanidine group.

- Handling : Use gloveboxes with humidity <30% and avoid contact with oxidizing agents. Safety protocols for structurally similar guanidines recommend flame-retardant lab coats and nitrile gloves .

Advanced: How can intermolecular interactions in crystal packing be leveraged for co-crystal design?

Methodological Answer:

- Hydrogen Bond Acceptor/Donor Analysis : The 4-hydroxyquinazoline moiety acts as a hydrogen bond donor (O–H), while the guanidine group provides dual N–H donors. Co-formers like carboxylic acids (e.g., fumaric acid) can form robust heterosynthons.

- Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., H···Br vs. H···O contacts) to predict packing efficiency .

- High-Throughput Screening : Use solvent-drop grinding with 96-well plates to screen co-crystallization candidates.

Advanced: How to design studies investigating enzymatic interactions or metabolic pathways?

Methodological Answer:

- In Vitro Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and monitor metabolites via LC-HRMS. For brominated compounds, track debromination using -NMR or isotopic labeling .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like quinazoline hydroxylases. Prioritize binding poses with the lowest ΔG and validate via surface plasmon resonance (SPR).

Basic: What strategies predict blood-brain barrier (BBB) penetration using physicochemical properties?

Methodological Answer:

Calculate logBB values using the equation:

where (octanol-water partition coefficient) and PSA (polar surface area) are derived from software like MarvinSketch. For guanidines, experimental logBB values of analogs (e.g., –0.18 for N-(4-phenyl-thiazol-2-yl)-guanidine) suggest limited BBB penetration without prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.